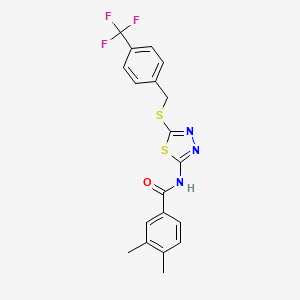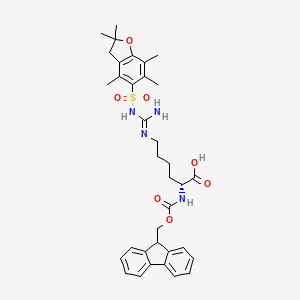![molecular formula C14H15ClN2O2S2 B2571549 (Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine CAS No. 478043-87-7](/img/structure/B2571549.png)
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-[(4-methylphenyl)sulfonyl]-1-ethenamine is a useful research compound. Its molecular formula is C14H15ClN2O2S2 and its molecular weight is 342.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamides and Medicinal Chemistry
Sulfonamides have been extensively studied for their therapeutic potential across various diseases. They exhibit a broad spectrum of pharmacological activities due to their structural diversity and the ability to inhibit different enzymes. Notably, sulfonamides act as carbonic anhydrase inhibitors (CAIs), which are crucial in managing conditions such as glaucoma by reducing intraocular pressure (IOP) through decreased aqueous humor secretion. Moreover, sulfonamides possess antitumor, anti-inflammatory, and antimicrobial properties, making them valuable in cancer therapy, treating inflammation, and combating bacterial infections.
Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Sulfonamide-based CAIs have been a cornerstone in glaucoma treatment, with several patents focusing on novel CAIs that offer selective inhibition of tumor-associated isoforms CA IX/XII, showing promise in antitumor activity and diagnostic tools (Masini, Carta, Scozzafava, & Supuran, 2013).
Antitumor and Anti-inflammatory Applications : Sulfonamides like apricoxib and pazopanib, which incorporate the sulfonamide moiety, demonstrate significant antitumor activities. The structural motif of sulfonamides is associated with various biological actions, including inhibiting angiogenesis and inflammation, highlighting their potential in cancer therapy (Carta, Scozzafava, & Supuran, 2012).
Antimicrobial and Antifungal Properties : The structural diversity of sulfonamides allows for their application in treating a wide range of microbial infections. Certain derivatives have shown potential in inhibiting yeast carbonic anhydrases, offering a new avenue for developing antidandruff and antifungal treatments (El-Qaliei, El-Gaby, Ammar, Ali, Hussein, & Faraghally, 2020).
Synthetic and Chemical Transformations : The synthesis and transformation of sulfonamide compounds are pivotal in medicinal chemistry, enabling the development of novel drugs with enhanced efficacy and reduced side effects. The versatility in the chemical structure of sulfonamides facilitates their modification and optimization for specific therapeutic targets (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Eigenschaften
IUPAC Name |
(Z)-2-(2-chloro-1,3-thiazol-5-yl)-N,N-dimethyl-2-(4-methylphenyl)sulfonylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S2/c1-10-4-6-11(7-5-10)21(18,19)13(9-17(2)3)12-8-16-14(15)20-12/h4-9H,1-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQDHAHVBNSCFW-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\N(C)C)/C2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
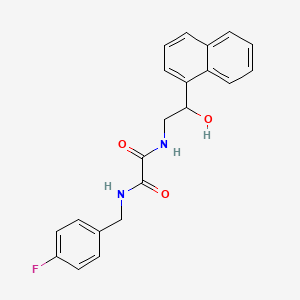
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(p-tolyl)ethanone](/img/structure/B2571468.png)
![N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571470.png)

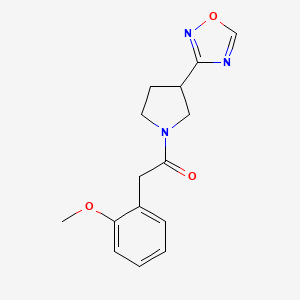
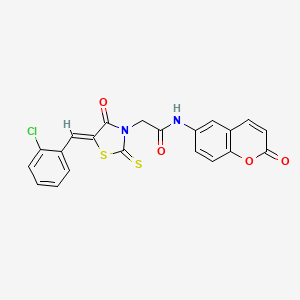
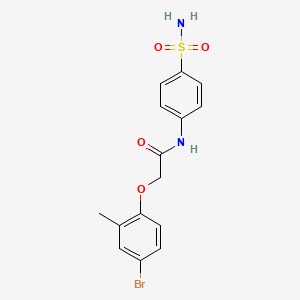
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)
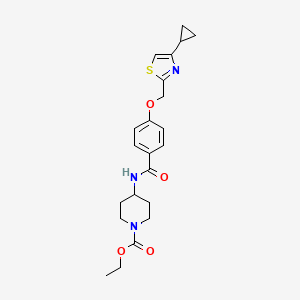
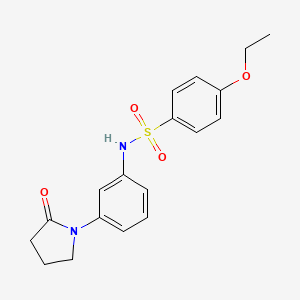
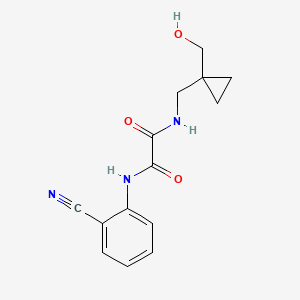
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)
